Product packaging for Rhodopin(Cat. No.:CAS No. 105-92-0)

Rhodopin

Cat. No.: B094384
CAS No.: 105-92-0
M. Wt: 554.9 g/mol
InChI Key: CNYVJTJLUKKCGM-RGGGOQHISA-N
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Description

Rhodopin, identified by CAS Registry Number 105-92-0 and molecular formula C 40 H 58 O, is a naturally occurring carotenoid alcohol with a molecular weight of approximately 554.9 g/mol . This compound, also known as 1-hydroxylycopene or 1,2-dihydro-ψ,ψ-caroten-1-ol, is characterized as a tertiary alcohol and serves as a significant bacterial metabolite . Its key physical properties include a density of 0.912 g/cm³ and a flash point of 166.8°C . This compound's primary research value stems from its role as a major carotenoid pigment in various phototropic bacteria, including Rhodomicrobium vannielii and Rhodopseudomonas acidophila . Studies of this compound are therefore essential in microbiology and biochemistry for investigating bacterial photosynthesis, photoprotection mechanisms, and metabolic pathways in microorganisms. Its specific structure, featuring an extended polyene chain, makes it a subject of interest for probing light-harvesting complexes and energy transfer processes within bacterial systems . This product is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58O B094384 Rhodopin CAS No. 105-92-0

Properties

CAS No.

105-92-0

Molecular Formula

C40H58O

Molecular Weight

554.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol

InChI

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+

InChI Key

CNYVJTJLUKKCGM-RGGGOQHISA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Synonyms

1,2-dihydro-psi,psi-caroten-1-ol
rhodopin

Origin of Product

United States

Rhodopin Biosynthesis and Metabolic Pathways

Elucidation of the Rhodopin Biosynthetic Pathway

The scientific understanding of the this compound biosynthetic pathway has been significantly advanced through the study of various bacterial species, most notably those from the genera Rhodospirillum and Rhodoplanes. Research combining genetic, biochemical, and analytical techniques has allowed for the characterization of the key steps and intermediates involved.

The journey to this compound begins with fundamental building blocks derived from central metabolism. Carotenoids, as tetraterpenes, are synthesized from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors can be generated through two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov In many bacteria, the MEP pathway is the primary source of IPP and DMAPP for carotenoid synthesis. nih.gov

The synthesis of the first C40 carotenoid, phytoene (B131915), marks the entry point into the specific carotenoid biosynthetic pathway. koreascience.krresearchgate.net This reaction involves the condensation of two molecules of geranylgeranyl diphosphate (GGPP), which is formed by the sequential addition of three IPP molecules to one DMAPP molecule. researchgate.net Phytoene is a colorless compound that subsequently undergoes a series of desaturation reactions to form colored carotenoids. koreascience.kr These desaturation steps, catalyzed by phytoene desaturase, introduce conjugated double bonds, which are responsible for the light-absorbing properties of carotenoids. hilarispublisher.com This process leads to the formation of neurosporene (B1235373) and then lycopene (B16060), a key branching point in the synthesis of many carotenoids. koreascience.krhilarispublisher.com

From the intermediate lycopene, the pathway to this compound involves specific enzymatic modifications. These steps are crucial for defining the final structure of this compound.

A pivotal enzyme in the spirilloxanthin (B1238478) pathway, which includes this compound as an intermediate, is this compound 3,4-desaturase, encoded by the crtD gene. acs.orgnih.gov This enzyme is responsible for introducing a double bond at the C-3,4 position of the carotenoid backbone. nih.gov In organisms like Rhodospirillum rubrum, the absence or inactivation of this desaturase leads to the accumulation of this compound, which is a substrate for this enzyme. acs.orgresearchgate.net This accumulation confirms this compound's position as a key intermediate in the pathway. acs.org The enzyme acts on 1-hydroxy carotenoids, indicating that hydroxylation precedes this desaturation step. nih.gov

Following the formation of the initial this compound structure, further modifications can occur, leading to a variety of related carotenoids. These terminal modifications often involve hydroxylation and methylation. The enzyme responsible for the initial hydroxylation at the C-1 position is a carotene C-1,2 hydratase (CrtC). researchgate.net Subsequent to the action of this compound 3,4-desaturase, an acyclic 1-hydroxycarotenoid methyltransferase (CrtF) can methylate the hydroxyl group. researchgate.net The order of these reactions, particularly methylation and hydroxylation, can sometimes be flexible, as revealed by the study of mutant organisms. acs.org

The standard or "normal" spirilloxanthin pathway proceeds through a defined sequence of intermediates, including this compound. researchgate.net However, genetic mutations can unmask alternative or "cryptic" metabolic branches. For instance, in a mutant of Rhodospirillum rubrum lacking a functional this compound 3,4-desaturase, several unusual carotenoids were identified. acs.org Besides the expected accumulation of this compound, other compounds such as 3,4,3',4'-tetrahydrospirilloxanthin, 3,4-dihydroanhydrorhodovibrin, 3',4'-dihydrorhodovibrin, and 1,1'-dihydroxylycopene were also found. acs.org These molecules represent cryptic intermediates that are not typically observed in the wild-type organism. acs.org Their presence suggests that the downstream enzymes for methylation and hydroxylation can act on precursors with saturated C-3,4 bonds, revealing a latent branching of the established linear pathway. acs.org

IntermediatePathway TypeAccumulates in CrtD Mutant?Key Feature
This compoundNormalYesSubstrate for this compound 3,4-desaturase
3,4,3',4'-TetrahydrospirilloxanthinCrypticYesMain carotenoid in CrtD mutant
3,4-DihydroanhydrorhodovibrinCrypticYesMinor carotenoid in CrtD mutant
3',4'-DihydrorhodovibrinCrypticYesMinor carotenoid in CrtD mutant
1,1'-DihydroxylycopeneCrypticYesMinor carotenoid in CrtD mutant

Key Enzymatic Steps in this compound Formation

Comparative Biosynthesis Across this compound-Producing Organisms

While the general framework of this compound biosynthesis is conserved, variations exist among different this compound-producing organisms. The specific carotenoid profile of a given species is determined by the presence and activity of the enzymes in its biosynthetic pathway.

For example, in Rhodoplanes cryptolactis, this compound is the major carotenoid. researchgate.net This suggests a naturally low activity of the this compound 3,4-desaturase (CrtD) in this species, leading to the accumulation of its substrate. researchgate.net In contrast, other Rhodoplanes species may have a more active CrtD and thus synthesize spirilloxanthin as the major end product. researchgate.net

In some Rhodopseudomonas species, another intermediate, 3,4-didehydrothis compound, which has an additional double bond compared to this compound, has been identified as a major carotenoid. nih.gov This highlights the diversity in the endpoints of carotenoid biosynthesis even within closely related bacterial genera. The study of these different organisms provides a broader understanding of the evolutionary and metabolic diversity of carotenoid production in nature.

OrganismMajor Carotenoid(s)Implied Enzymatic Activity
Rhodospirillum rubrum (wild-type)SpirilloxanthinActive CrtD, CrtC, and CrtF
Rhodospirillum rubrum (CrtD mutant)This compound, 3,4,3',4'-TetrahydrospirilloxanthinInactive CrtD
Rhodoplanes cryptolactisThis compoundLow CrtD activity
Rhodopseudomonas sp. Rits3,4-Didehydrothis compoundActive desaturase acting on this compound

Strain-Specific Pathway Variations

While the general pathway for spirilloxanthin biosynthesis is conserved, variations in the carotenoid profiles and the efficiency of specific enzymatic steps can be observed among different bacterial strains. For instance, in some purple non-sulfur bacteria, the spirilloxanthin pathway is the primary route for carotenoid production, while in others, such as Rubrivivax gelatinosus, both the spirilloxanthin and spheroidene (B75920) pathways can operate simultaneously.

The accumulation of this compound as a major carotenoid is not typical in wild-type strains under normal conditions, as it is efficiently converted to other compounds. However, the activity of the CrtD enzyme can be a rate-limiting step in some organisms, leading to detectable levels of this compound. For example, in Rhodoplanes species, the accumulation of this compound has been attributed to a potentially low activity of the CrtD enzyme.

Furthermore, alternative pathways for spirilloxanthin biosynthesis have been identified in organisms like Rhodospirillum rubrum, particularly when the primary pathway is inhibited. These alternative routes can involve intermediates that are structurally related to this compound. The specific carotenoid composition, including the presence of this compound, is therefore dependent on the genetic makeup and regulatory mechanisms of the particular bacterial strain.

Genetic Manipulation for Pathway Diversion and Product Yield

The understanding of the this compound biosynthesis pathway has enabled targeted genetic manipulation to divert metabolic flux towards the accumulation of this compound. A key strategy for increasing this compound yield is the inactivation or modification of the crtD gene, which encodes the enzyme responsible for its conversion to downstream products.

In a notable example, a crtD knockout mutant of Rhodospirillum rubrum was generated. This genetic modification effectively blocked the spirilloxanthin pathway at the step following this compound formation. As a result, the mutant strain accumulated this compound as a major carotenoid. In addition to this compound, the absence of CrtD activity led to the formation of a non-natural carotenoid, 3,4-dihydroanhydrorhodovibrin, due to the methylation of this compound by the enzyme CrtF. This demonstrates that blocking a specific enzymatic step can not only lead to the accumulation of the desired intermediate but also trigger alternative enzymatic reactions.

Another approach to enhancing this compound production involves the heterologous expression of the crtC gene, which encodes lycopene hydratase, in a host organism that naturally produces high levels of lycopene. By introducing this single enzymatic step, the metabolic pathway can be engineered to convert lycopene into this compound.

The table below summarizes the outcomes of genetic manipulations aimed at this compound accumulation in Rhodospirillum rubrum.

StrainGenetic ModificationMajor Accumulated Carotenoids
Wild-Type (S1)NoneSpirilloxanthin
crtD MutantDeletion of the crtD geneThis compound, 3,4-dihydroanhydrorhodovibrin
crtC/crtD MutantDeletion of crtC and crtD genesLycopene

This table illustrates the effect of targeted gene deletions on the carotenoid profile of Rhodospirillum rubrum, highlighting the accumulation of this compound in the crtD mutant.

Genetic and Molecular Regulation of Rhodopin Metabolism

Gene Identification and Characterization of Biosynthetic Enzymes

The biosynthetic pathway of rhodopin involves a series of enzymes encoded by a cluster of carotenogenesis (crt) genes. These genes are often organized in operons, facilitating their coordinated expression. The synthesis of this compound begins with the formation of the C40 backbone and proceeds through a series of desaturation and hydration reactions.

The initial steps are shared with the biosynthesis of other carotenoids. The process starts with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form the first colorless carotenoid, phytoene (B131915). This reaction is catalyzed by phytoene synthase , encoded by the crtB gene. Subsequently, phytoene desaturase (crtI) introduces a series of conjugated double bonds into the phytoene molecule, leading to the formation of lycopene (B16060).

From lycopene, the pathway to this compound involves a hydration step. The enzyme lycopene hydratase (crtC) adds a water molecule to one of the terminal double bonds of lycopene, forming this compound. Further modifications by other enzymes can then convert this compound into other carotenoids in the spirilloxanthin (B1238478) pathway.

GeneEnzymeFunction in this compound Biosynthesis
crtBPhytoene synthaseCatalyzes the formation of phytoene from two molecules of GGPP.
crtIPhytoene desaturaseIntroduces conjugated double bonds to produce lycopene.
crtCLycopene hydrataseCatalyzes the hydration of lycopene to form this compound.

Transcriptional Regulation of this compound Genes

The expression of the crt genes involved in this compound biosynthesis is meticulously controlled at the transcriptional level. This regulation allows the bacteria to modulate the production of carotenoids in response to changing environmental conditions.

The primary environmental factors that influence the transcription of this compound biosynthetic genes are light and oxygen. In purple bacteria such as Rhodobacter sphaeroides, the biosynthesis of carotenoids is upregulated under aerobic conditions and in the presence of strong light to provide protection against photo-oxidative damage. nih.gov Studies have demonstrated that the crtI-crtB operon, which encodes the initial enzymes of the pathway, is transcriptionally upregulated in the presence of oxygen. nih.gov

The transcriptional regulation of crt genes is mediated by specific regulatory proteins that bind to promoter regions and either activate or repress gene expression. In Rhodobacter species, two key regulators have been identified:

TspO : This protein acts as a negative regulator of carotenoid biosynthesis. nih.gov Deletion of the tspO gene leads to higher transcript levels of crtA and crtI, indicating that TspO normally functions to suppress their expression. nih.gov

RegA : In contrast to TspO, RegA is a positive regulator. nih.gov It binds to the promoter regions of the crtA and crtI-crtB operons, enhancing their transcription. nih.gov

These transcription factors allow the cell to fine-tune the production of this compound and other carotenoids in response to the prevailing environmental signals.

Post-Transcriptional and Post-Translational Regulation of Enzymes

Beyond transcriptional control, the activity of enzymes in the this compound biosynthetic pathway is also regulated at the post-transcriptional and post-translational levels. While research in this area is more established in plants, the principles are relevant to bacterial systems. Post-transcriptional regulation of carotenogenic enzymes has been a topic of discussion for purple bacteria. nih.gov

In plants, for instance, the stability and activity of phytoene synthase (PSY), the rate-limiting enzyme, are modulated by other proteins. The ORANGE (OR) protein has been shown to interact directly with PSY, acting as a major post-transcriptional regulator that controls the abundance of active PSY protein. nih.govcabidigitallibrary.org Such mechanisms, where protein-protein interactions influence enzyme stability and activity, are likely to play a role in regulating the flux through the this compound pathway in bacteria as well.

Post-translational modifications of the biosynthetic enzymes themselves can also provide a rapid mechanism for controlling pathway activity. While specific modifications for this compound biosynthetic enzymes are not yet fully characterized, this remains an active area of investigation into the fine-tuning of carotenoid production.

Genetic Engineering Approaches for this compound Production Enhancement

The potential applications of this compound in various industries have spurred interest in developing strategies to enhance its production through genetic engineering. Metabolic engineering approaches focus on modifying the genetic makeup of microorganisms to increase the yield of the desired compound.

Several strategies can be employed to boost this compound production:

Overexpression of key biosynthetic genes : Increasing the expression of rate-limiting enzymes in the pathway, such as phytoene synthase (crtB) and lycopene hydratase (crtC), can drive more metabolic flux towards this compound.

Blocking competing pathways : The precursors for this compound biosynthesis, particularly GGPP, are also utilized in other metabolic pathways. By downregulating or knocking out genes in these competing pathways, more precursor molecules can be channeled into carotenoid synthesis.

Optimization of regulatory networks : Modifying the expression of transcriptional regulators can also enhance production. For example, overexpressing a positive regulator like RegA or inactivating a negative regulator like TspO could lead to increased transcription of the crt genes and consequently higher this compound yields.

These genetic engineering strategies, often guided by systems biology approaches and metabolic modeling, hold promise for the development of microbial cell factories for the efficient and sustainable production of this compound.

Functions of Rhodopin

Role in Photosynthesis

In photosynthetic bacteria, Rhodopin plays a crucial role as an accessory light-harvesting pigment. It is found within the light-harvesting complexes (LH1 and LH2) of the photosynthetic apparatus. pnas.orgnih.gov

Light Absorption: this compound absorbs light in a region of the spectrum where bacteriochlorophylls have weaker absorption. This broadens the range of light that can be used for photosynthesis.

Energy Transfer: The energy absorbed by this compound is efficiently transferred to the bacteriochlorophyll (B101401) molecules within the light-harvesting complexes. This energy is then funneled to the reaction center, where it drives the initial charge separation of photosynthesis.

Structural Role: Carotenoids, including this compound, also play a structural role in the assembly and stability of the light-harvesting complexes. escholarship.org

Antioxidant Properties

Carotenoids are well-known for their antioxidant properties, which are attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS). The extended system of conjugated double bonds in this compound allows it to delocalize the energy of excited species and neutralize free radicals.

While specific quantitative antioxidant capacity values for this compound, such as Trolox Equivalent Antioxidant Capacity (TEAC) or Oxygen Radical Absorbance Capacity (ORAC), are not widely reported in the literature, its structural similarity to other potent antioxidant carotenoids suggests that it possesses significant antioxidant activity. nih.govmdpi.comnih.govresearchgate.netmdpi.com This antioxidant function is vital for phototrophic organisms, as the process of photosynthesis can generate harmful ROS. This compound helps to protect the photosynthetic machinery and other cellular components from oxidative damage.

Ecological and Environmental Roles of Rhodopin

Role in Adaptation to Specific Environmental Niches

The ability of photosynthetic bacteria to adapt to varying environmental conditions is key to their survival and proliferation. Rhodopin plays a significant role in this adaptation, particularly in response to changes in light intensity and oxygen concentration. The biosynthesis of carotenoids, including this compound, is a highly regulated process that allows bacteria to fine-tune their pigment composition to suit their specific environmental niche.

In Rhodomicrobium vannielii, the production of carotenoids is influenced by light intensity. wikipedia.orgnih.gov Studies have shown that the synthesis of bacteriochlorophyll (B101401) and the specific content of these pigments are inversely related to light intensity. nih.gov This indicates that under low light conditions, the bacteria increase their pigment content, including this compound, to maximize light absorption. Conversely, under high light intensities, the pigment content may be adjusted to prevent excessive light absorption and potential photodamage. The optimal light intensity for carotenoid production in Rhodomicrobium vannielii has been observed to be around 2000 lux. wikipedia.org

Furthermore, the biosynthesis of carotenoids in purple bacteria is also regulated by the presence of oxygen. nih.gov In many species, the genes responsible for carotenoid synthesis are part of the photosynthesis gene clusters and their expression is influenced by oxygen levels. mdpi.com This allows the bacteria to switch between different metabolic modes, such as aerobic respiration in the dark and anoxygenic photosynthesis in the light, and to produce the necessary pigments for each condition. The ability to modulate this compound synthesis in response to these environmental cues is a critical adaptive mechanism.

Environmental Factors Influencing this compound Synthesis and Bacterial Adaptation
Environmental FactorBacterial ResponseAdaptive Significance
Light IntensityInverse relationship between light intensity and bacteriochlorophyll/carotenoid content. Optimal carotenoid production at specific light levels.Maximizes light capture in low-light environments and prevents photodamage in high-light environments.
Oxygen ConcentrationRegulation of carotenoid biosynthesis genes in response to oxygen levels.Allows for metabolic flexibility, enabling the bacteria to thrive in both aerobic and anaerobic conditions by producing appropriate pigments for phototrophy or respiration.

This compound's Influence on Microbial Community Dynamics

The presence and specific composition of carotenoids like this compound within a photosynthetic bacterium can have a cascading effect on the structure and dynamics of the broader microbial community. While direct studies on this compound's influence are limited, the known functions of carotenoids provide strong indications of their ecological impact.

Advanced Analytical Methodologies for Rhodopin Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of carotenoids. ¹H NMR, in particular, provides detailed information about the chemical environment of each hydrogen atom in the Rhodopin molecule, allowing for the confirmation of its complex structure, including the long polyene chain and terminal groups.

In a typical ¹H NMR spectrum of a carotenoid like this compound, specific chemical shifts (δ) are observed for different types of protons. Protons on the conjugated polyene chain resonate in the downfield region (typically δ 6.0-7.0 ppm) due to the deshielding effect of the π-electron system. Protons of the methyl groups attached to the polyene chain and the terminal rings appear in the upfield region (typically δ 1.6-2.2 ppm). The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships and the stereochemistry of the double bonds. While specific data for this compound is highly dependent on the solvent and experimental conditions, a representative analysis provides key structural confirmations.

Interactive Table: Representative ¹H NMR Chemical Shifts for Carotenoid Moieties Similar to this compound
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
Polyene chain protons6.10 - 6.90Doublet, MultipletResonances are complex due to extensive coupling.
Methyl protons on polyene chain1.90 - 2.00SingletCharacteristic sharp signals.
Methyl protons on terminal ring1.60 - 1.85SingletIndicates the nature of the end-group.
Protons adjacent to hydroxyl group~4.00MultipletConfirms the presence and location of the -OH group.

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific method for identifying this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing thermally labile molecules like carotenoids. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique that is effective for nonpolar compounds like carotenoids, often yielding a strong molecular ion peak ([M]⁺ or [M+H]⁺).

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the carotenoid structure. Common fragmentation pathways for carotenoids include the loss of neutral molecules such as toluene (92 Da), xylene (106 Da), and water (18 Da) from the hydroxylated terminus. This pattern helps to confirm the identity of the polyene chain and the nature of the end groups.

Interactive Table: Common Mass Spectrometry Data for Carotenoid Analysis
Analytical TechniqueInformation ProvidedTypical Observation for this compound (C₄₀H₅₈O)
LC-APCI-MS Molecular WeightMolecular ion peak [M]⁺ at m/z 554.4 or protonated molecule [M+H]⁺ at m/z 555.4.
MS/MS Fragmentation Structural FragmentsNeutral loss of water ([M+H-18]⁺) from the hydroxyl group.
MS/MS Fragmentation Structural FragmentsNeutral loss of toluene ([M+H-92]⁺) from the polyene chain.

Chromatographic Separation and Purification Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, isolation, and purification of this compound from biological sources, such as the photosynthetic bacteria Rhodobacter sphaeroides. nih.gov Due to the hydrophobic nature of carotenoids, reversed-phase HPLC (RP-HPLC) is the most effective and widely used method.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C30 silica) is used with a polar mobile phase. The separation is achieved by a gradient elution, where the polarity of the mobile phase is gradually decreased by mixing solvents like acetonitrile, methanol, and dichloromethane. This compound is separated from other carotenoids and chlorophylls based on its specific polarity. The C30 columns are particularly effective for resolving structurally similar carotenoid isomers. Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which can identify this compound by its characteristic absorption spectrum with maxima around 485-490 nm.

Quantitative Analysis of this compound in Biological Samples

The quantification of this compound in biological materials, such as bacterial cell cultures or membrane fractions, is crucial for metabolic and functional studies. HPLC is the preferred method for accurate quantification due to its high resolution and sensitivity. nih.govmdpi.com

For quantitative analysis, a specific amount of the biological sample is extracted using a mixture of organic solvents (e.g., acetone/methanol). The extract is then analyzed by RP-HPLC with detection at the wavelength of maximum absorbance for this compound. A calibration curve is generated using a purified this compound standard of known concentration. By comparing the peak area of this compound in the sample chromatogram to the calibration curve, its precise concentration in the original sample can be determined. The use of an internal standard can further improve the accuracy and reproducibility of the quantification by correcting for variations in extraction efficiency and injection volume.

Biotechnological and Synthetic Biology Applications of Rhodopin

Enhancement of Microbial Cell Factory Performance for Carotenoid Production

Rhodopin is a key carotenoid produced by various phototropic bacteria, notably Rhodopseudomonas palustris, a purple nonsulfur bacterium known for its metabolic versatility and ability to synthesize a diverse array of valuable chemicals, including various carotenoids. researchgate.netnih.gov In R. palustris, the biosynthesis of carotenoids, including this compound, lycopene (B16060), anhydrorhodovibrin, rhodovibrin, and spirilloxanthin (B1238478), proceeds through the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov This pathway provides essential precursors such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org Enzymes like CrtC and CrtF are specifically implicated in the production of this compound and other related carotenoids within this biosynthetic route. nih.gov

A significant biotechnological application of this compound lies in its capacity to bolster the resilience and performance of microbial cell factories, particularly under adverse environmental conditions. Research has demonstrated that this compound plays a crucial role in conferring tolerance to both high salt concentrations and intense light exposure in R. palustris. nih.govfrontiersin.org This inherent protective mechanism positions R. palustris as a promising chassis for microbial cell factory applications in challenging industrial settings, such as the bioremediation of highly saline wastewater, while simultaneously facilitating the production of valuable chemicals. frontiersin.org

Table 1: Impact of Genetic Engineering on Carotenoid Production and Salt Tolerance in Rhodopseudomonas palustris

Strain / ModificationKey Enzyme AffectedEffect on Carotenoid ProductionEffect on Salt ToleranceReference
Wild-type R. palustrisN/AProduces this compound, lycopene, etc.Baseline nih.govnih.gov
RPAS-11-IDIIDI (Overexpressed)Increased, especially lycopeneEnhanced nih.govfrontiersin.org
CGA009-ΔcrtICrtI (Knockout)DecreasedDeclined nih.gov

Integration into Artificial Photosynthesis Systems

While significant research efforts are directed towards integrating light-sensitive biomolecules into artificial photosynthesis systems, current scientific literature primarily focuses on rhodopsins (a class of light-sensitive proteins) for these applications. These protein-based rhodopsins are explored for their ability to drive CO2 fixation and establish electrochemical gradients. ox.ac.ukresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net As of the current review, there are no direct scientific reports or detailed research findings that explicitly describe the integration of the chemical compound this compound (the carotenoid) into artificial photosynthesis systems in a manner analogous to protein-based rhodopsins. This compound's known role in photosynthetic bacteria is predominantly as a natural light-harvesting pigment and a component of their inherent photosynthetic machinery, contributing to light absorption and photoprotection within the organism.

Novel Bio-based Product Development

As a member of the carotenoid family, this compound naturally possesses characteristics that make it a promising candidate for the development of novel bio-based products. Carotenoids are widely recognized for their potent antioxidant properties and their broad utility across various industries, including food, cosmetics, and pharmaceuticals. frontiersin.orgresearchgate.net The natural occurrence of this compound in photosynthetic bacteria such as Rhodopseudomonas palustris suggests its potential for extraction and subsequent application as a natural pigment or a valuable functional ingredient in diverse formulations.

A particularly compelling avenue for novel product development arises from this compound's demonstrated capacity to confer salt tolerance to R. palustris. frontiersin.org This attribute opens possibilities for investigating this compound itself, or microbial platforms engineered for enhanced this compound production, for applications that demand improved resilience to osmotic stress. For instance, such engineered microbial cell factories could be developed for bioremediation processes in saline environments or for the sustainable production of other high-value chemicals under challenging conditions. The inherent ability of R. palustris to metabolize a wide range of carbon sources, including CO2 and components of industrial wastewater, further enhances its attractiveness as a microbial chassis for developing innovative bio-based products, where this compound could serve either as a co-product or as a critical factor contributing to the robustness and efficiency of the production system. researchgate.netnih.gov While specific examples of "novel bio-based products" derived exclusively from this compound beyond its natural biological functions are less extensively documented, its established biological roles and chemical properties position it as a valuable natural compound with significant potential for future biotechnological exploitation.

Future Directions and Emerging Research Frontiers in Rhodopin Studies

Unraveling Complex Biosynthetic Regulatory Networks

The biosynthesis of Rhodopin is a multi-step enzymatic process, and future research is focused on elucidating the intricate regulatory networks that govern its production. Understanding these networks is key to manipulating this compound yields for various applications.

Transcriptional and Post-Translational Regulation: In purple non-sulfur bacteria, the expression of carotenoid biosynthesis (crt) genes, including those for this compound, is tightly controlled by environmental factors like light and oxygen. nih.gov Future studies will likely focus on identifying and characterizing the specific transcription factors and regulatory elements that modulate the expression of the crt gene cluster in response to these stimuli. For instance, the positive regulator RegA has been shown to bind to the promoter regions of certain crt operons. nih.gov A deeper investigation into such regulators across different this compound-producing species is a key research frontier.

Post-translational modifications of carotenogenic enzymes represent another layer of regulation that is not yet fully understood. nih.govresearchgate.netnih.gov Research is anticipated to explore how phosphorylation, glycosylation, or other modifications might affect the stability, activity, and localization of enzymes in the this compound pathway. This could reveal novel mechanisms for fine-tuning carotenoid production.

Regulatory Level Known Mechanisms in Carotenoid Biosynthesis Future Research Questions for this compound
Transcriptional - Light and oxygen-dependent upregulation of crt genes. nih.gov- Control by global regulators like RegA. nih.gov- What are the specific cis-acting elements and trans-acting factors controlling this compound-specific gene expression?- How is the expression of different crt genes coordinated?
Post-Translational - Limited direct evidence for carotenoid enzymes.- Are this compound biosynthetic enzymes subject to phosphorylation, ubiquitination, or other modifications?- How do such modifications impact enzyme activity and stability?
Metabolic Feedback - End-product inhibition in some isoprenoid pathways.- Does this compound or its intermediates exert feedback control on upstream enzymes?- How does the metabolic state of the cell influence carbon flux into the this compound pathway?

Engineering Novel this compound Derivatives with Enhanced Functionality

Metabolic engineering and synthetic biology offer powerful tools to create novel this compound derivatives with tailored properties. mdpi.comnih.gov This research frontier is focused on moving beyond the native molecule to generate compounds with enhanced antioxidant, photoprotective, or other commercially valuable activities.

Synthetic Biology Approaches: The modular nature of the carotenoid biosynthesis pathway makes it amenable to synthetic biology strategies. nih.govfrontiersin.org Future work will involve the assembly of genes from different organisms to create hybrid pathways for producing new this compound-like molecules. mdpi.com For example, introducing ketolase or hydroxylase enzymes from other bacteria into a this compound-producing host could lead to the synthesis of novel keto- or hydroxy-derivatives with altered polarity and antioxidant capacity.

Protein Engineering for Pathway Optimization: The efficiency of engineered pathways can be improved through protein engineering. researchgate.net Directed evolution or rational design of key enzymes in the this compound pathway, such as phytoene (B131915) synthase or desaturases, could enhance their catalytic activity or substrate specificity. aocs.org This could lead to higher yields of this compound or the specific production of a desired derivative.

Engineering Strategy Potential Application Example Research Goal
Combinatorial Biosynthesis Creation of a library of novel this compound derivatives. mdpi.comExpressing a collection of carotenoid-modifying enzymes (e.g., hydroxylases, ketolases) in a this compound-producing strain.
Enzyme Engineering Increasing the efficiency of this compound production.Using directed evolution to improve the catalytic rate of phytoene desaturase for faster conversion of phytoene.
Pathway Refactoring Optimizing gene expression for balanced metabolic flux.Redesigning the crt operon with synthetic promoters and ribosome binding sites to maximize this compound yield.

Advanced Structural Biology of this compound-Protein Complexes

This compound functions in concert with proteins, and understanding the three-dimensional structure of these complexes is crucial to deciphering its biological roles. nih.gov

High-Resolution Structural Analysis: While the structures of some carotenoid-binding proteins have been solved, high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound specifically bound to its native protein partners in photosynthetic reaction centers are a key goal. frontiersin.orgnih.govnih.govbohrium.com Such structures would reveal the precise molecular interactions that determine the positioning and conformation of the this compound molecule, which in turn influence its light-harvesting and photoprotective functions.

Spectroscopic and Computational Approaches: Advanced spectroscopic techniques, such as resonance Raman and fluorescence spectroscopy, can provide insights into the electronic properties of this compound when bound to proteins. nih.govresearchgate.net Combining these experimental data with molecular dynamics simulations will be essential for a complete understanding of the dynamic nature of this compound-protein interactions and how these dynamics relate to function. sciopen.com

Expanding Ecological and Environmental Impact Assessment

This compound and other microbial rhodopsins play a significant role in the energy balance of aquatic ecosystems. uconn.edusemanticscholar.orgresearchgate.net Future research will focus on a more comprehensive assessment of the ecological and environmental impact of this compound-producing organisms.

Biogeochemical Significance: Studies have shown that rhodopsin-based phototrophy can be a major contributor to solar energy capture in the oceans. researchgate.net Future research will aim to quantify the contribution of this compound-producing bacteria to primary productivity in various environments. This will involve developing new methods to measure their abundance and activity in situ.

Environmental Stress Responses: The production of this compound is influenced by environmental stressors. Investigating how factors like nutrient limitation, temperature fluctuations, and UV radiation affect this compound synthesis will provide insights into the adaptive strategies of the producing organisms and their resilience to environmental change.

Development of High-Throughput Screening and Analytical Platforms

Advancing research in the areas described above will require the development of more efficient methods for screening and analysis.

High-Throughput Screening (HTS): The development of HTS platforms is essential for screening mutant libraries for strains with enhanced this compound production or for identifying novel this compound derivatives. asm.orgnih.govnih.gov Fluorescence-activated cell sorting (FACS) based on the natural fluorescence of carotenoids is a promising approach for rapidly screening millions of cells. asm.orgnih.gov

Advanced Analytical Techniques: Mass spectrometry-based methods are becoming increasingly powerful for the detailed analysis of carotenoids. nih.govnih.govacs.orgarvojournals.orgresearchgate.net Future platforms will likely integrate liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound and its derivatives in complex biological samples. nih.gov Additionally, non-destructive techniques like Raman spectroscopy are being explored for the rapid, in-situ analysis of carotenoid content. mdpi.com

Platform/Technique Application in this compound Research Potential Advancement
Fluorescence-Activated Cell Sorting (FACS) High-throughput screening of engineered microbes for enhanced this compound production. asm.orgnih.govDevelopment of biosensors that link this compound production to a stronger fluorescent signal for more sensitive screening.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate quantification of this compound and its metabolites. nih.govacs.orgMiniaturized and automated LC-MS systems for high-throughput analysis of large sample sets.
Raman Spectroscopy Non-destructive, real-time monitoring of this compound content in living cells. mdpi.comDevelopment of handheld Raman spectrometers for in-field ecological studies.

Q & A

Q. How can researchers ensure compliance with journal standards when publishing this compound-related data?

  • Methodological Answer : Structure manuscripts per Beilstein Journal of Organic Chemistry guidelines:
  • Methods : Detail synthesis steps, instrumentation (make/model), and statistical software (version).
  • Supporting Information : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if applicable).
  • Ethics : Declare animal/human subject approvals and data accessibility statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.